molecular formula C14H23N3O B11794503 (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol

(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol

Cat. No.: B11794503
M. Wt: 249.35 g/mol
InChI Key: XPCGOICVBQILRN-UHFFFAOYSA-N
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Description

The compound (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol is a chemical entity that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with an isopropyl group, a pyridine ring with a methyl group, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol typically involves multiple steps. One common method includes the reaction of 4-methyl-3-pyridinemethanol with 4-isopropylpiperazine under specific conditions. The reaction is often carried out in a solvent such as 1,4-dioxane and requires the presence of a base like sodium tert-butoxide. The mixture is stirred at elevated temperatures, around 90°C, for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol: can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the pyridine ring to a piperidine ring.

    Substitution: The hydrogen atoms on the piperazine or pyridine rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 4-methyl-3-pyridinecarboxylic acid, while reduction can produce 4-methylpiperidine derivatives.

Scientific Research Applications

(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol: has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, potentially inhibiting their activity. The pyridine ring may also play a role in binding to active sites, while the methanol group can form hydrogen bonds, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylpiperazin-1-yl)-3-pyridinemethanol
  • (4-Isopropylpiperazin-1-yl)-3-pyridinemethanol
  • (4-Methylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol

Uniqueness

The uniqueness of (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the isopropyl and methanol groups provides distinct properties that can be leveraged in various applications .

Properties

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

IUPAC Name

[4-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]methanol

InChI

InChI=1S/C14H23N3O/c1-11(2)16-4-6-17(7-5-16)14-8-12(3)13(10-18)9-15-14/h8-9,11,18H,4-7,10H2,1-3H3

InChI Key

XPCGOICVBQILRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CO)N2CCN(CC2)C(C)C

Origin of Product

United States

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